N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide
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Overview
Description
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound consists of multiple functional groups, including a sulfonamide, phenoxy, and isoquinoline moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Starting with 3,4-dihydroisoquinoline, the compound is subjected to sulfonylation using an appropriate sulfonyl chloride in the presence of a base, forming the sulfonamide intermediate.
Step 2: : The sulfonamide intermediate is then reacted with 2-bromoethylamine under basic conditions to introduce the ethylamine linkage.
Step 3: : Finally, the phenoxyacetamide is formed by reacting the ethylamine derivative with 4-fluorophenoxyacetic acid using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial synthesis would likely involve a similar route but on a larger scale with optimizations for yield, purity, and cost-efficiency. Continuous flow reactors and automated synthesizers could be employed to enhance scalability and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation at the isoquinoline moiety.
Reduction: : Potential reduction of the sulfonyl group to a sulfide.
Substitution: : Nucleophilic substitution reactions at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Lithium aluminium hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: : Sodium hydride (NaH) or other strong bases in appropriate solvents.
Major Products
Oxidation Products: : Isoquinoline N-oxide derivatives.
Reduction Products: : Sulfide analogs of the parent compound.
Substitution Products: : Phenolic derivatives and substituted acetamides.
Scientific Research Applications
Chemistry
Used in the synthesis of complex organic molecules, serving as intermediates in multi-step organic synthesis protocols.
Biology
Potential inhibitor for enzymes or receptors due to its sulfonamide group, which is known for its bioactivity.
Medicine
Could be a lead compound for drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry
Might serve as a precursor or building block in the manufacture of agrochemicals, dyes, or other industrially relevant materials.
Mechanism of Action
Molecular Targets
Enzymes: : May inhibit sulfonamide-sensitive enzymes by mimicking the natural substrates or binding to the active sites.
Receptors: : Potential to interact with specific receptors, possibly modulating signal transduction pathways.
Pathways
Inhibition of Enzyme Activity: : Binding to active sites or allosteric sites, leading to decreased enzyme activity.
Modulation of Receptor Function: : Binding to receptors, altering the normal physiological response.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)ethyl)-2-(4-fluorophenoxy)acetamide: : Similar backbone but with a dimethylamino group instead of the isoquinoline.
N-(2-((1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide: : Variation in the isoquinoline moiety.
Uniqueness
The combination of the isoquinoline and sulfonyl groups in N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-fluorophenoxy)acetamide is unique, offering distinct chemical properties and potentially novel biological activities compared to its analogs.
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Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(4-fluorophenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c20-17-5-7-18(8-6-17)26-14-19(23)21-10-12-27(24,25)22-11-9-15-3-1-2-4-16(15)13-22/h1-8H,9-14H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTYAWWPUZYIBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)COC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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